2-(2-Iodoethoxy)ethan-1-ol

Catalog No.
S3335217
CAS No.
130536-69-5
M.F
C4H9IO2
M. Wt
216.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Iodoethoxy)ethan-1-ol

CAS Number

130536-69-5

Product Name

2-(2-Iodoethoxy)ethan-1-ol

IUPAC Name

2-(2-iodoethoxy)ethanol

Molecular Formula

C4H9IO2

Molecular Weight

216.02 g/mol

InChI

InChI=1S/C4H9IO2/c5-1-3-7-4-2-6/h6H,1-4H2

InChI Key

FJXHFMCXXSYPIE-UHFFFAOYSA-N

SMILES

C(COCCI)O

Canonical SMILES

C(COCCI)O

2-(2-Iodoethoxy)ethan-1-ol is a chemical compound with the molecular formula C4H9IO2 and a molecular weight of approximately 202.02 g/mol. It features an iodoethoxy group attached to an ethan-1-ol backbone, making it a member of the ether and alcohol functional groups. The presence of the iodine atom contributes to its reactivity and potential biological activity. This compound is often studied for its applications in organic synthesis and pharmaceutical research due to its unique structural properties .

There is no documented information on a specific mechanism of action for 2-(2-Iodoethoxy)ethan-1-ol. As mentioned earlier, it serves primarily as a synthetic intermediate.

Due to the presence of iodine, 2-(2-Iodoethoxy)ethan-1-ol is likely to exhibit similar hazards as other haloalkanols:

  • Skin and Eye Irritation: The compound can irritate skin and eyes upon contact.
  • Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.
Typical of alcohols and ethers. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Dehydrohalogenation: Under certain conditions, it can undergo elimination reactions to form alkenes.

These reactions make it a versatile intermediate in organic synthesis .

The biological activity of 2-(2-Iodoethoxy)ethan-1-ol has been noted in various studies. It exhibits acute toxicity, being harmful if swallowed or in contact with skin, which suggests potential applications in medicinal chemistry but also necessitates caution in handling . Its structural characteristics may allow it to interact with biological systems, potentially influencing enzyme activity or cellular processes.

Several methods exist for synthesizing 2-(2-Iodoethoxy)ethan-1-ol:

  • Direct Alkylation: This involves reacting ethylene glycol with iodoethanol under acidic conditions to yield 2-(2-Iodoethoxy)ethan-1-ol.
  • Halogen Exchange: Starting from 2-(2-bromoethoxy)ethan-1-ol, iodine can be introduced through halogen exchange reactions.
  • Etherification: Alcohols can be reacted with alkyl halides in the presence of a base to form ethers, including this compound.

These methods highlight its accessibility for further chemical investigations and applications .

The applications of 2-(2-Iodoethoxy)ethan-1-ol include:

  • Pharmaceutical Research: It serves as a precursor for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized as an intermediate in the preparation of more complex molecules.
  • Chemical Testing: Employed as a reference standard in laboratories for analytical purposes .

Interaction studies involving 2-(2-Iodoethoxy)ethan-1-ol focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can form stable complexes with certain biomolecules, which may influence its pharmacological properties. Additionally, studies on its toxicity and environmental impact are crucial for understanding its safety profile in laboratory and industrial settings .

Several compounds share structural similarities with 2-(2-Iodoethoxy)ethan-1-ol. These include:

Compound NameMolecular FormulaUnique Features
2-(2-Bromoethoxy)ethan-1-olC4H9BrO2Contains bromine instead of iodine; different reactivity
1,2-Bis(2-iodoethoxy)ethaneC6H12I2O4Contains two iodoethoxy groups; increased complexity
Ethylene glycol bis(iodoacetate)C6H10I4O4Contains multiple iodinated groups; used in polymer chemistry

These compounds highlight the uniqueness of 2-(2-Iodoethoxy)ethan-1-ol through its specific iodine substitution and functional group arrangement, which may affect its reactivity and biological interactions differently than those of similar compounds .

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(2-Iodoethoxy)ethan-1-ol

Dates

Modify: 2023-08-19

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